N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3S/c1-19-13-11(17)6-9(16)7-12(13)24-15(19)18-14(21)8-3-2-4-10(5-8)20(22)23/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXCHAQRQZFWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The synthesis begins with the formation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination reactions. This step requires the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Nitrobenzamide Group: The nitrobenzamide group is introduced by nitration of a suitable benzamide precursor. This step typically involves the use of nitric acid and sulfuric acid as nitrating agents.
Final Coupling Reaction: The final step involves coupling the fluorinated benzothiazole intermediate with the nitrobenzamide intermediate under basic conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug discovery and development.
Medicine: The compound’s ability to undergo various chemical reactions makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a broader class of benzothiazolylidene benzamides. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Flexibility :
- The benzothiazole ring often bears halogen (e.g., F, Cl) and alkyl groups (methyl, ethyl), altering steric and electronic profiles. For example, the ethyl group in ’s compound increases steric hindrance compared to the methyl group in the target compound .
- The benzamide moiety varies widely, with substituents like nitro (target), dioxopyrrolidin (), and carbohydrazide () influencing hydrogen-bonding capacity and reactivity .
Fluorine atoms on the benzothiazole ring (common across analogs) contribute to lipophilicity and metabolic stability .
Metal-Catalyzed Reactions
- highlights N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide as a ligand in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group . By analogy, the target compound’s nitro group could stabilize transition states in catalysis, though its steric bulk may limit coordination flexibility compared to smaller substituents.
Crystallographic and Computational Insights
- Software like SHELX and WinGX () is critical for determining molecular conformations and hydrogen-bonding patterns . For example:
- The target’s planar benzothiazolylidene-nitrobenzamide system may adopt a rigid conformation, contrasting with the flexible oxolane group in ’s analog .
- Hydrogen-bonding networks (as analyzed in ) could differ significantly between the nitro and dioxopyrrolidin groups, affecting solubility and crystal packing .
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetic organic compound notable for its unique structural characteristics and potential biological activities. This article aims to provide an in-depth examination of the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₃H₁₂F₂N₂S
- Molecular Weight : Approximately 270.3 g/mol
Its structure includes a benzothiazole moiety substituted with difluoro and methyl groups, which contributes to its chemical reactivity and biological activity.
Functional Groups
The presence of functional groups such as nitro and amide enhances its potential for interaction with biological targets. The difluoro substitution is particularly significant as it can influence the compound's lipophilicity and binding affinity to enzymes or receptors.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on key enzymes such as acetylcholinesterase and alpha-glucosidase. This suggests that the compound may have potential applications in treating neurodegenerative diseases and diabetes.
- Binding Affinity : Molecular docking studies indicate that the compound effectively binds to specific enzyme active sites, which is crucial for its pharmacological efficacy.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzothiazole have been reported to possess cytotoxic effects against various cancer cell lines. In vitro studies suggest that this compound could inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Activity
Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties against various bacterial and fungal strains. This activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Enzyme Inhibition Profile
In a study examining the enzyme inhibition profile of benzothiazole derivatives, this compound was found to significantly inhibit alpha-glucosidase with an IC50 value in the micromolar range. This suggests its potential use in managing postprandial hyperglycemia in diabetic patients.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| N-(Difluoro-Benzothiazole) | Alpha-glucosidase | 5.0 |
| Control (Acarbose) | Alpha-glucosidase | 0.5 |
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer efficacy of various benzothiazole derivatives included this compound against human colon cancer cell lines (HCT116). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(Difluoro-Benzothiazole) | HCT116 | 15 |
| Control (5-FU) | HCT116 | 10 |
Q & A
Basic: What are the optimal synthetic routes for preparing N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide?
Methodological Answer:
The synthesis typically involves condensation of a fluorinated benzothiazole precursor (e.g., 4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine) with 3-nitrobenzoyl chloride. Key steps include:
- Reaction Conditions : Conducted in anhydrous pyridine to scavenge HCl byproducts, with stirring at 25–30°C for 12–24 hours .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) is used to track reaction progress.
- Purification : Recrystallization from methanol or column chromatography (silica gel, gradient elution) yields the pure product. Yield optimization requires strict control of stoichiometry and moisture exclusion .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 resolves Z-configuration (via coupling constants) and confirms substitution patterns. The nitro group’s deshielding effect is observed at δ 8.2–8.5 ppm for aromatic protons .
- IR Spectroscopy : Peaks at 1530–1550 cm⁻¹ (asymmetric NO2 stretch) and 1670–1690 cm⁻¹ (amide C=O) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (±0.001 Da) confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 367.0421) .
Advanced: How does the nitro group’s electron-withdrawing nature influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or hydrazines). This is critical in derivatization for bioactivity studies:
- Mechanistic Insight : Density Functional Theory (DFT) calculations show reduced electron density at the carbonyl due to resonance withdrawal (-R effect), lowering activation energy for substitution .
- Experimental Validation : Kinetic studies (e.g., pseudo-first-order conditions) in DMF at 60°C demonstrate accelerated amide bond cleavage compared to non-nitro analogs .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how should they be designed?
Methodological Answer:
- Enzyme Inhibition Assays : Target pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric monitoring of NADH oxidation at 340 nm. IC50 values are determined via dose-response curves (1–100 µM) .
- Cellular Uptake Studies : Fluorescence microscopy with a dansyl-tagged analog quantifies intracellular accumulation in HeLa cells, with 4',6-diamidino-2-phenylindole (DAPI) counterstaining for nuclear localization .
- Controls : Include positive controls (e.g., nitazoxanide for PFOR inhibition) and vehicle-only treatments to isolate compound-specific effects .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Methodological Answer:
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons, distinguishing between tautomers or rotational isomers. For example, NOESY can confirm spatial proximity of fluorine and methyl groups in the dihydrobenzothiazole ring .
- Elemental Analysis : Combustion analysis (C, H, N, S) validates stoichiometry, ruling out impurities.
- X-ray Crystallography : Resolves structural ambiguities (e.g., Z/E configuration) via precise bond-length and angle measurements .
Advanced: How can computational methods predict electronic properties relevant to drug design?
Methodological Answer:
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set computes HOMO-LUMO gaps (predicting redox activity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., PFOR), using crystal structures (PDB: 3H7) to optimize substituent positioning .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, analyzing root-mean-square deviation (RMSD) for conformational changes .
Advanced: What factors influence the compound’s stability during long-term storage?
Methodological Answer:
- Light Sensitivity : UV-Vis spectroscopy shows degradation under >300 nm light; store in amber vials at -20°C .
- Moisture Control : Karl Fischer titration confirms hygroscopicity; lyophilization and desiccators (silica gel) maintain integrity .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition onset at 180°C; avoid heating above 100°C during handling .
Advanced: How do steric and electronic factors govern regioselectivity in substitution reactions at the benzothiazole ring?
Methodological Answer:
- Steric Effects : The 3-methyl group directs electrophiles to the less hindered C5 position (meta to fluorine), confirmed by X-ray crystallography of reaction intermediates .
- Electronic Effects : Fluorine’s -I effect deactivates C4 and C6, favoring C7 substitution in nucleophilic aromatic substitution (SNAr) with K2CO3 in DMF at 80°C .
- Kinetic vs. Thermodynamic Control : Time-resolved HPLC-MS identifies early (kinetic) C5 adducts vs. late (thermodynamic) C7 products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
